Ciprofloxacin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Ciprofloxacin involves a multi-step reaction . A method has been developed that improves on current processes to synthesize ciprofloxacin by starting with a more affordable starting material . This method significantly improves on the current ciprofloxacin synthesis process by reducing the number of steps to three high yielding reactions .Molecular Structure Analysis

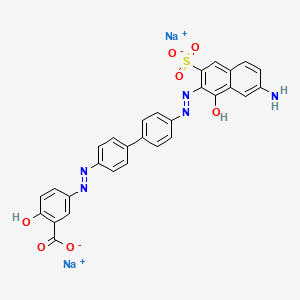

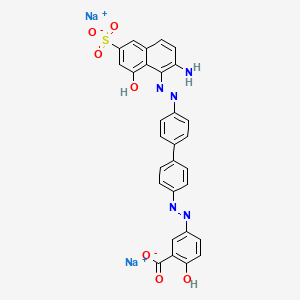

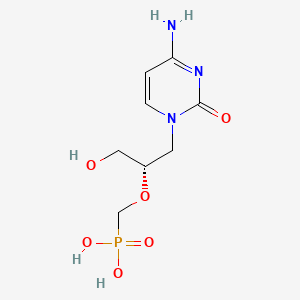

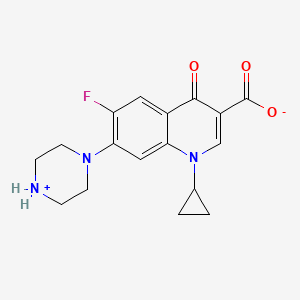

Ciprofloxacin has a molecular formula of C17H18FN3O3 . The structure of ciprofloxacin was investigated using thermal analysis (TA) measurements (TG/DTG) and electron impact mass spectral (EI-MS) fragmentation at 70 eV techniques .Chemical Reactions Analysis

Ciprofloxacin’s main mode of action is to stop DNA replication by blocking the A subunit of DNA gyrase and having an extra impact on the substances in cell walls . The most important influencing factors of the first two stages were polyols which represent solvents or reaction media used and electricity (coal-fired generation) .Physical And Chemical Properties Analysis

Ciprofloxacin has a density of 1.5±0.1 g/cm3, a boiling point of 581.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . The drug was investigated using thermal analysis (TA) measurements (TG/DTG) and electron impact mass spectral (EI-MS) fragmentation at 70 eV techniques .Applications De Recherche Scientifique

Antibacterial Activity

Ciprofloxacin is a widely used antibiotic in the fluoroquinolone class . It is one of the most widely used drugs for the treatment of various bacterial infections that affect the urinary tract, the respiratory system, the skin, the gastrointestinal system, the abdominal region, bones, and joints .

Anticancer Activity

Ciprofloxacin has been documented to have anticancer activities . Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities or tailored capability to target specific pathogens .

Antiviral Activity

Ciprofloxacin also exhibits antiviral activities . The modification of ciprofloxacin via 4-oxo-3-carboxylic acid resulted in derivatives with reduced efficacy against bacterial strains .

Antimalarial Activity

Ciprofloxacin has been found to have antimalarial activities . Hybrid molecules containing ciprofloxacin scaffolds displayed promising biological effects .

Radiotracer in Imaging

Ciprofloxacin has potential usage as a radiotracer . Organic ciprofloxacin produced by cave bacteria was radiolabeled with technetium-99m, and its uptake by pathogenic microorganisms as well as potential as an imaging agent were examined .

Controlled Release Application

Ciprofloxacin has been used as a model for loading on prepared hydrogels . The loaded hydrogels were tested for their biological activities against staphylococcus aureus (S. aureus) bacteria .

Synthesis of Derivatives

Researchers have been exploring the synthesis of ciprofloxacin derivatives with enhanced biological activities . Modification of ciprofloxacin via 4-oxo-3-carboxylic acid resulted in derivatives with reduced efficacy against bacterial strains .

Treatment of Drug-Resistant Infections

Research indicates that more than 89% of MRSA strains exhibit resistance to ciprofloxacin, with the prevalence of ciprofloxacin-resistant and methicillin-resistant S. aureus (CR-MRSA) strains on the rise . New and exceptionally potent molecules that demonstrate strong efficacy against infections, whether they are susceptible to drugs or not, are being developed .

Mécanisme D'action

Target of Action

Ciprofloxacin, a second-generation fluoroquinolone, primarily targets bacterial enzymes known as DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Ciprofloxacin inhibits the action of DNA gyrase and topoisomerase IV . It binds to these enzymes inside bacterial cells, decreasing their activity and preventing the replication and proliferation of bacterial DNA . This inhibition prevents the supercoiling of bacterial DNA, which is a necessary step in DNA replication . As a result, the bacterial cells cannot divide and proliferate, leading to the death of the bacteria .

Biochemical Pathways

Ciprofloxacin’s action on DNA gyrase and topoisomerase IV disrupts multiple biochemical pathways in the bacteria. The inhibition of these enzymes prevents DNA replication, transcription, and repair, thereby halting the life cycle of the bacteria . The exact downstream effects can vary depending on the specific bacterial species and strain, but the ultimate result is bacterial cell death .

Pharmacokinetics

Ciprofloxacin can be administered orally, intravenously, or topically (as ear or eye drops), and it has a bioavailability of approximately 70% . It is metabolized in the liver and has an elimination half-life of about 3.5 hours . It is primarily excreted through the kidneys .

Result of Action

The result of ciprofloxacin’s action is the death of the bacteria . By inhibiting key enzymes involved in DNA replication, ciprofloxacin prevents the bacteria from proliferating. This stops the infection and allows the immune system to eliminate the remaining bacteria .

Action Environment

The action of ciprofloxacin can be influenced by various environmental factors. For instance, the presence of other carbon or nitrogen sources can enhance ciprofloxacin biodegradation . Additionally, the effectiveness of ciprofloxacin can be affected by the specific strain of bacteria, as some strains have developed resistance to fluoroquinolones .

Safety and Hazards

Ciprofloxacin may cause serious side effects such as tendonitis and tendon rupture, peripheral neuropathy (nerve pain in fingers and toes), and central nervous system effects (side effects that affect the brain including psychosis, convulsions, and hallucinations) . It may also cause an allergic skin reaction, serious eye irritation, and is suspected of causing genetic defects and damaging fertility or the unborn child .

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSWGUAQZAJSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022824 | |

| Record name | Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

<1mg/mL, Water Solubility: approx 36 mg/ml @ 25 °C /Ciprofloxacin hydrochloride/, Soluble in dilute (0.1N) hydrochloric acid; practically insoluble in ethanol, In water, 30,000 mg/L at 20 °C, 1.35e+00 g/L | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ciprofloxacin acts on bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. Ciprofloxacin's targeting of the alpha subunits of DNA gyrase prevents it from supercoiling the bacterial DNA which prevents DNA replication., The mechanism by which ciprofloxacin's inhibition of DNA gyrase or topoisomerase IV results in death in susceptible organisms has not been fully determined. Unlike beta-lactam anti-infectives, which are most active against susceptible bacteria when they are in the logarithmic phase of growth, studies using Escherichia coli and Pseudomonas aeruginosa indicate that ciprofloxacin can be bactericidal during both logarithmic and stationary phases of growth; this effect does not appear to occur with gram-positive bacteria (e.g., Staphylococcus aureus). In vitro studies indicate that ciprofloxacin concentrations that approximate the minimum inhibitory concentration (MIC) of the drug induce filamentation in susceptible organisms; high concentrations of the drug result in enlarged or elongated cells that may not be extensively filamented. Although the bactericidal effect of some fluoroquinolones (e.g., norfloxacin) evidently requires competent RNA and protein synthesis in the bacterial cell, and concurrent use of anti-infectives that affect protein synthesis (e.g., chloramphenicol, tetracyclines) or RNA synthesis (e.g., rifampin) inhibit the in vitro bactericidal activity of these drugs, the bactericidal effect of ciprofloxacin is only partially reduced in the presence of these anti-infectives. This suggests that ciprofloxacin has an additional mechanism of action that is independent of RNA and protein synthesis., Ciprofloxacin usually is bactericidal in action. Like other fluoroquinolone anti-infectives, ciprofloxacin inhibits DNA synthesis in susceptible organisms via inhibition of the enzymatic activities of 2 members of the DNA topoisomerase class of enzymes, DNA gyrase and topoisomerase IV. DNA gyrase and topoisomerase IV have distinct essential roles in bacterial DNA replication. DNA gyrase, a type II DNA topoisomerase, was the first identified quinolone target; DNA gyrase is a tetramer composed of 2 GyrA and 2 GyrB subunits. DNA gyrase introduces negative superhelical twists in DNA, an activity important for initiation of DNA replication. DNA gyrase also facilitates DNA replication by removing positive super helical twists. Topoisomerase IV, another type II DNA topoisomerase, is composed of 2 ParC and 2 ParE subunits. DNA gyrase and topoisomerase IV are structurally related; ParC is homologous to GyrA and ParE is homologous to GyrB. Topoisomerase IV acts at the terminal states of DNA replication by allowing for separation of interlinked daughter chromosomes so that segregation into daughter cells can occur. Fluoroquinolones inhibit these topoisomerase enzymes by stabilizing either the DNA-DNA gyrase complex or the DNA-topoismerase IV complex; these stabilized complexes block movement of the DNA replication fork and thereby inhibit DNA replication resulting in cell death., ... Ciprofloxacin is cytotoxic to a variety of cultured mammalian cell lines at concn that deplete cells of mtDNA. The IC50 values for ciprofloxacin varied from 40-80 ug/ml depending on the cell line tested. Cytotoxicity required continuous exposure of cells to drug for 2-4 days, which corresponded to approx three or four cell doublings. Shorter times of drug exposure did not cause significant cytotoxicity. In addition, cells became drug resistant when they were grown under conditions that bypassed the need for mitochondrial respiration. Resistance was not due to a decr in cellular drug accumulation, ... /indicating/ that ciprofloxacin cytotoxicity is caused by the loss of mtDNA encoded functions. Analysis of mtDNA from ciprofloxacin treated cells revealed the presence of site specific, double stranded DNA breaks. ... Exonuclease protection studies indicated that the 5'-, but not the 3', ends of the drug induced DNA breaks were tightly associated with protein. These results suggest that ciprofloxacin may be causing cytotoxicity by interfering with a mitochondrial topoisomerase II like activity, resulting in a loss of mtDNA., Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP). | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Ciprofloxacin | |

Color/Form |

Faint to light yellow crystalline powder | |

CAS RN |

85721-33-1 | |

| Record name | Ciprofloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85721-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ciprofloxacin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085721331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ciprofloxacin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ciprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E8K9I0O4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

255-257 °C, 225-257 °C, decomposes, 255 - 257 °C | |

| Record name | Ciprofloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIPROFLOXACIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6987 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ciprofloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014677 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Ciprofloxacin and how does it exert its antibacterial effect?

A1: Ciprofloxacin, like other quinolone antimicrobial agents, primarily targets the A subunit of DNA gyrase in bacteria. [] DNA gyrase is an essential bacterial enzyme responsible for DNA supercoiling and replication. By binding to the A subunit, ciprofloxacin inhibits DNA gyrase activity, ultimately leading to bacterial cell death. []

Q2: Is DNA gyrase the only target of Ciprofloxacin?

A2: While DNA gyrase is a primary target, research suggests that ciprofloxacin might have additional targets in bacteria. This is supported by observations that its bactericidal activity, unlike some other quinolones, is less affected by rifampin and cell starvation. []

Q3: Does the growth phase of bacteria influence the effectiveness of Ciprofloxacin?

A3: Yes, Ciprofloxacin exhibits higher killing efficacy against actively growing Klebsiella pneumoniae compared to non-growing bacteria. This highlights the importance of bacterial metabolic state for optimal drug action. []

Q4: How does exposure to Haemophilus influenzae affect Staphylococcus aureus in the context of tympanostomy tubes?

A4: Studies show that exposure to live H. influenzae can enhance the attachment of S. aureus on tympanostomy tubes, potentially contributing to biofilm formation. Treatment of H. influenzae on these tubes with ciprofloxacin can reduce subsequent S. aureus attachment and biofilm development. []

Q5: What is the molecular formula and weight of Ciprofloxacin?

A5: While the provided research papers don't explicitly state the molecular formula and weight of ciprofloxacin, this information can be readily found in standard chemical databases.

Q6: Is there spectroscopic data available for Ciprofloxacin?

A6: Research mentions the use of spectrophotometry to study ciprofloxacin. For instance, rapid spectral changes were observed when ferrous ion was mixed with ciprofloxacin, suggesting a chemical interaction. [] Furthermore, a visible spectrophotometric method was validated for the assay of ciprofloxacin in pharmaceutical formulations using its complexation with Fe(III). []

Q7: How does the co-administration of iron preparations affect Ciprofloxacin bioavailability?

A7: Co-administration of ciprofloxacin with iron preparations, like ferrous sulfate or ferrous gluconate, significantly reduces ciprofloxacin's peak serum concentrations and area under the curve (AUC). This interaction is attributed to the formation of a ferric ion-ciprofloxacin complex, reducing the drug's bioavailability. []

Q8: Does the presence of mannitol impact the transport of Ciprofloxacin across respiratory epithelia?

A9: Yes, using a Calu-3 air-interface cell model, researchers found that mannitol can delay the absorption of ciprofloxacin HCl by increasing the volume of apical surface liquid (ASL) and reducing its pH. Interestingly, the transport of ciprofloxacin base increased after mannitol deposition, highlighting the importance of drug formulation in pulmonary delivery. []

Q9: How does the bioavailability of Ciprofloxacin compare to other fluoroquinolones?

A10: Studies in healthy volunteers indicate that newer fluoroquinolones like gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin have greater bioavailability, longer half-lives, and higher peak concentrations (Cmax) compared to ciprofloxacin. []

Q10: What factors influence the pharmacokinetics of oral Ciprofloxacin?

A11: Several factors can affect oral ciprofloxacin pharmacokinetics, including drug interactions (e.g., with ferrous ions, calcium carbonate, diclofenac, itraconazole), food interactions (e.g., calcium-rich foods), age (elderly populations tend to have altered pharmacokinetics), and renal function. []

Q11: How is Ciprofloxacin metabolized and excreted?

A12: While the provided research does not delve deep into ciprofloxacin's metabolic pathways, it does highlight the transformation of enrofloxacin, a related fluoroquinolone, to ciprofloxacin in dogs. A comprehensive model revealed that enrofloxacin is largely metabolized to ciprofloxacin in the liver, with minimal hepatic first-pass effect. [] This suggests that hepatic metabolism might be relevant for ciprofloxacin as well. The exact metabolic pathways and excretion routes would require further investigation.

Q12: How does the pharmacokinetic profile of Ciprofloxacin differ in healthy individuals compared to those with Pasteurella multocida infection?

A13: Pharmacokinetic studies in rabbits revealed that infection with Pasteurella multocida alters the pharmacokinetic profile of ciprofloxacin. For instance, after oral administration, infected rabbits exhibited a longer absorption half-life and a shorter elimination half-life compared to healthy rabbits. Differences were also observed in volume of distribution and total body clearance between the two groups. []

Q13: What is the efficacy of Ciprofloxacin against Pasteurella multocida in rabbits?

A14: Ciprofloxacin demonstrated high efficacy against Pasteurella multocida in rabbits. In one study, ciprofloxacin successfully eliminated the organism from all treated rabbits, effectively controlling the infection within the rabbit colony. []

Q14: Can Ciprofloxacin be used to treat dissecting cellulitis, and what is its likely mechanism of action in this context?

A15: While primarily an antibiotic, Ciprofloxacin has shown success in treating dissecting cellulitis, even in culture-negative cases. This suggests that its efficacy in this context might be attributed to its anti-inflammatory properties rather than direct antibacterial action. [] Further research is needed to confirm this hypothesis.

Q15: What are the common mechanisms of resistance to Ciprofloxacin in bacteria?

A16: Resistance to ciprofloxacin can arise from mutations in the target enzyme, DNA gyrase (specifically in the gyrA gene), and alterations in drug permeation through the bacterial outer membrane. [] One identified mutation, cfxB, appears to be an allele of the multiple antibiotic resistance gene marA and is associated with decreased levels of the outer membrane protein OmpF, suggesting a role for this channel in ciprofloxacin permeation. []

Q16: How effective is Ciprofloxacin in treating Salmonella infections, and are there concerns regarding resistance?

A17: While ciprofloxacin has been used to treat Salmonella infections, the emergence of resistance, particularly through chromosomal mutations in genes encoding DNA gyrase and topoisomerase IV, is a concern. [] Multidrug-resistant strains and those with reduced susceptibility to ciprofloxacin pose a significant challenge in treating typhoid fever. Continuous monitoring of resistance patterns is crucial for effective management and treatment strategies. [, ]

Q17: Does resistance to nalidixic acid correlate with reduced susceptibility to Ciprofloxacin in Salmonella?

A18: Yes, studies on Salmonella enterica serovars Typhi and Paratyphi A revealed a strong correlation between nalidixic acid resistance and decreased susceptibility to ciprofloxacin. [] This highlights the importance of monitoring nalidixic acid susceptibility as a potential indicator of emerging ciprofloxacin resistance.

Q18: How does the emergence of Ciprofloxacin resistance in Neisseria gonorrhoeae impact the use of zoliflodacin?

A19: The emergence of ciprofloxacin resistance in N. gonorrhoeae, particularly through mutations in the gyrA gene, can lead to cross-resistance with zoliflodacin, a novel antibiotic. This highlights the importance of continuous surveillance for resistance mutations to guide treatment strategies and prevent the spread of resistant strains. []

Q19: What analytical techniques are commonly employed to study Ciprofloxacin?

A19: Various analytical methods are used to study ciprofloxacin, including:

- High-performance liquid chromatography (HPLC): This technique is widely used to determine ciprofloxacin concentrations in various matrices, including plasma, urine, and milk. [, , ]

- Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): This highly sensitive and specific technique is valuable for therapeutic drug monitoring, particularly for measuring unbound ciprofloxacin concentrations in critically ill patients. []

- Spectrophotometry: This method utilizes the interaction of ciprofloxacin with specific reagents, such as ferric ions, to form colored complexes, allowing for quantitative analysis. [, ]

Q20: How can the disintegrant properties of Pleurotus tuber-regium be utilized in Ciprofloxacin tablet formulation?

A21: Research has shown that micronized Pleurotus tuber-regium powder, derived from an edible mushroom, can act as an effective disintegrant in ciprofloxacin tablets. [] Tablets formulated with this powder exhibited shorter disintegration times compared to those using traditional disintegrants like maize starch and potato starch. [] This highlights the potential of exploring natural, readily available materials for improving drug formulations.

Q21: What is the potential impact of Ciprofloxacin on phytoplankton, and how can this be assessed?

A22: Ciprofloxacin can negatively affect the photosynthetic processes of marine diatoms, key primary producers in aquatic ecosystems. [] Chlorophyll fluorescence analysis has emerged as a valuable tool to assess the impact of ciprofloxacin on microalgae. [] Parameters such as the efficiency of energy transfer within photosystem II, electron donation to P680+, and the quantum yield of PSII can be used to evaluate the extent of damage caused by ciprofloxacin. [] This highlights the importance of understanding the environmental fate and potential ecological effects of pharmaceuticals like ciprofloxacin.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-[bis(prop-2-enyl)sulfamoyl]phenyl]carbamothioyl]-4-phenylbenzamide](/img/structure/B1668993.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B1668996.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(2-(3-hydroxypropylamino)-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B1668999.png)

![N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B1669000.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B1669001.png)

![2-[(5Z)-5-(5-bromo-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B1669003.png)

![8-[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B1669006.png)

![7-Hydroxy-2,3,4,5-tetrahydro-1H-benzofuro[2,3-c]azepin-1-one](/img/structure/B1669007.png)

![9-Hydroxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1669008.png)